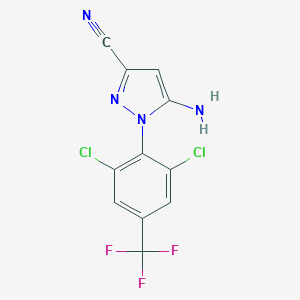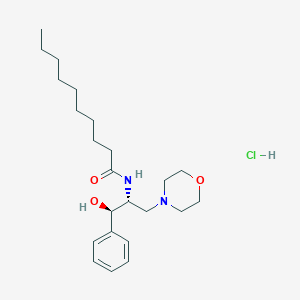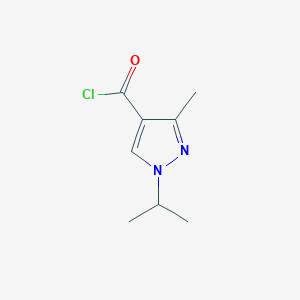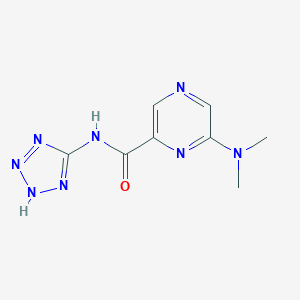
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile
概要
説明
NMS-1286937 は、オンバンセルチブとしても知られており、Polo様キナーゼ1(PLK1)の選択的なATP競合阻害剤です。Polo様キナーゼ1は、セリン/スレオニンキナーゼであり、特に有糸分裂中の細胞周期の調節において重要な役割を果たしています。 NMS-1286937は、前臨床モデルで有望な抗腫瘍活性を示しており、現在、さまざまな癌における潜在的な治療的用途について調査されています .
科学的研究の応用
NMS-1286937 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the role of Polo-like kinase 1 in cell cycle regulation and mitosis.
Biology: NMS-1286937 is used in biological research to investigate the effects of Polo-like kinase 1 inhibition on cellular processes, including cell division and apoptosis.
Medicine: The compound is being investigated for its potential therapeutic applications in various cancers, including acute myeloid leukemia and metastatic solid tumors. .
Industry: NMS-1286937 is used in the pharmaceutical industry for the development of new cancer therapies and as a reference compound in drug discovery and development
作用機序
NMS-1286937は、Polo様キナーゼ1を選択的に阻害することにより、その効果を発揮します。Polo様キナーゼ1は細胞周期の重要な調節因子であり、その阻害は有糸分裂細胞周期のブロックにつながり、染色体分離を妨げる単極紡錘体を誘導します。これは最終的に腫瘍細胞のアポトーシス、またはプログラムされた細胞死につながります。 この化合物は、他のPolo様キナーゼメンバーを含む296種のキナーゼのパネルの中で、Polo様キナーゼ1に対する高い特異性を持つため、強力で選択的な阻害剤となっています .
Safety and Hazards
生化学分析
Cellular Effects
It is known that the dust, vapor, or gas produced by this compound may irritate the eyes, skin, and respiratory system . Therefore, it is important to handle this compound with care, wearing appropriate personal protective equipment, such as safety glasses, protective gloves, and respirators .
Temporal Effects in Laboratory Settings
It is known that this compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .
準備方法
NMS-1286937の合成には、重要な中間体の形成と最終的なカップリング反応を含むいくつかのステップが含まれます。特定の合成経路と反応条件は、機密情報であり、公に詳細に開示されていません。この化合物は、さまざまな試薬や触媒を用いた一連の化学反応によって合成されることが知られています。 NMS-1286937の工業生産方法は、機密情報ですが、通常、化合物の純度と有効性を確保するために、大規模な合成と精製プロセスが含まれます .
化学反応の分析
NMS-1286937は、次のようないくつかの種類の化学反応を受けます。
酸化: この化合物は酸化反応を受けることができ、酸化誘導体の生成につながる可能性があります。
還元: 還元反応は、NMS-1286937を還元形に変換することができ、その生物学的活性を変化させる可能性があります。
置換: 置換反応が発生する可能性があり、ここで化合物の特定の官能基が他の基に置き換えられます。
これらの反応で使用される一般的な試薬と条件には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな触媒が含まれます。 これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究の用途
NMS-1286937は、次のものを含む幅広い科学研究の用途があります。
化学: この化合物は、細胞周期の調節と有糸分裂におけるPolo様キナーゼ1の役割を研究するためのツールとして使用されます。
生物学: NMS-1286937は、細胞分裂やアポトーシスを含む細胞プロセスに対するPolo様キナーゼ1阻害の効果を調査する生物学的研究で使用されます。
医学: この化合物は、急性骨髄性白血病や転移性固形腫瘍など、さまざまな癌における潜在的な治療的用途について調査されています。 .
産業: NMS-1286937は、製薬業界で新しい癌治療法の開発に、そして創薬および開発における参照化合物として使用されます
類似化合物との比較
NMS-1286937は、Polo様キナーゼ1阻害剤としての高い特異性と効力においてユニークです。類似の化合物には次のものがあります。
ボルセルチブ: 作用機序が類似しているが、薬物動態プロファイルが異なる別のPolo様キナーゼ1阻害剤。
リゴセルチブ: Polo様キナーゼ1を含む他のキナーゼを標的とするマルチキナーゼ阻害剤ですが、NMS-1286937と比べて特異性が低いです。
GSK461364: 化学構造と薬理学的特性が異なるPolo様キナーゼ1阻害剤。
特性
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F3N4/c12-7-1-5(11(14,15)16)2-8(13)10(7)20-9(18)3-6(4-17)19-20/h1-3H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZYPAMYHBOUTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C(=CC(=N2)C#N)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391260 | |
| Record name | 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120068-79-3 | |
| Record name | 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120068-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120068793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile?
A: This compound is characterized by a pyrazole ring core substituted with various functional groups. X-ray diffraction studies have revealed its three-dimensional structure, showing the spatial arrangement of the phenyl ring, the pyrazole ring, and the substituent groups [, , ]. These studies are crucial for understanding the compound's interactions and potential applications.
Q2: What are the potential applications of this compound in materials science?
A: While specific applications aren't extensively detailed in the provided research, the presence of fluorine atoms within the molecule suggests potential for materials science applications. Fluorine incorporation often leads to unique chemical and physical properties []. Further research is needed to explore specific applications in this area.
Q3: How does this compound interact with fullerene molecules?
A: Computational studies using Density Functional Theory (DFT) have shown that this compound exhibits good absorption energy with fullerene, indicating a favorable interaction []. This interaction also enhances the Raman activity of the compound, suggesting potential applications in sensing or materials development.
Q4: How does the structure of this compound influence its reactivity?
A: The compound possesses five distinct functional groups: an amino group, a cyano group, a trifluoromethyl group, and two chlorine atoms []. These groups contribute to the molecule's reactivity and can participate in various chemical reactions. The relative positions of these groups, as revealed by X-ray diffraction studies, further influence the molecule's reactivity and interactions with other molecules [, , ].
Q5: What synthetic routes are available for preparing derivatives of this compound?
A: The provided research highlights several synthetic approaches. One method involves reacting the compound with acylisothiocyanates to yield thiourea derivatives []. Another method utilizes a sulfinylating agent like trifluoromethylsulfinic acid in the presence of an amine acid complex and a halogenating agent []. Researchers have also synthesized derivatives by reacting the compound with various aldehydes [, ].
Q6: Are there any known challenges in synthesizing or handling this compound?
A: Crystallographic studies often reveal large displacement parameters for the fluorine atoms within the molecule. This observation suggests potential challenges related to rotational disorder of the trifluoromethyl group, which could impact synthesis and characterization [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R,8'S,9'S,10'R,11'S,13'S,14'S)-11'-hydroxy-2,2,10',13'-tetramethylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B45614.png)









![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride](/img/structure/B45640.png)

![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide](/img/structure/B45644.png)
